molecular formula C9H9N3O3 B12920476 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one CAS No. 184677-57-4

5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B12920476
CAS No.: 184677-57-4
M. Wt: 207.19 g/mol
InChI Key: POFJMCOBVBGOPW-UHFFFAOYSA-N
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Description

5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one is an organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with a methoxyphenoxy group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-methoxyphenol with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol. Finally, the thiol group is oxidized to form the desired this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The thiol group in the intermediate can be oxidized to form the final triazolone compound.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major product formed from these reactions is the this compound itself, along with various derivatives depending on the specific reaction conditions .

Scientific Research Applications

5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. Additionally, the methoxyphenoxy group can enhance the compound’s binding affinity to its targets, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)ethylamine
  • 4,6-dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
  • (±)-2-[(2-methoxyphenoxy)methyl]oxirane

Uniqueness

5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher binding affinity and specificity for its molecular targets, making it a promising candidate for further research and development .

Properties

CAS No.

184677-57-4

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

3-(2-methoxyphenoxy)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C9H9N3O3/c1-14-6-4-2-3-5-7(6)15-9-10-8(13)11-12-9/h2-5H,1H3,(H2,10,11,12,13)

InChI Key

POFJMCOBVBGOPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=NNC(=O)N2

Origin of Product

United States

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